molecular formula C22H26N6O B2415061 5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 924837-93-4

5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2415061
CAS No.: 924837-93-4
M. Wt: 390.491
InChI Key: WGPQGOONDGSEBL-UHFFFAOYSA-N
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Description

5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H26N6O and its molecular weight is 390.491. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c1-16-4-8-20(9-5-16)28-17(2)21(24-25-28)22(29)23-18-6-10-19(11-7-18)27-14-12-26(3)13-15-27/h4-11H,12-15H2,1-3H3,(H,23,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPQGOONDGSEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)N4CCN(CC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

C21H26N6O\text{C}_{21}\text{H}_{26}\text{N}_{6}\text{O}

This structure includes a triazole ring, which is known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole ring through cycloaddition reactions and subsequent functionalization to introduce the piperazine moiety.

Antimicrobial Activity

Studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, a related study showed that certain triazole derivatives displayed moderate activity against Escherichia coli and Klebsiella pneumoniae . The presence of specific substituents on the triazole ring can enhance this activity.

CompoundTarget PathogenActivity Level
5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamideE. coliModerate
5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamideK. pneumoniaeModerate

Anticancer Activity

Research has indicated that compounds containing triazole rings can act as inhibitors in various cancer cell lines. For example, compounds similar to 5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide have been shown to inhibit cell proliferation in human carcinoma cell lines . The mechanism often involves the modulation of signaling pathways critical for tumor growth.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular metabolism or signaling.
  • Interaction with DNA : Some triazole derivatives have been shown to intercalate with DNA, disrupting replication and transcription processes.

Study 1: Antimicrobial Efficacy

A study evaluated a series of triazole derivatives against various pathogens. The results indicated that modifications in the piperazine substituent significantly influenced antimicrobial potency. The compound exhibited notable activity against both gram-positive and gram-negative bacteria .

Study 2: Anticancer Properties

In another study focusing on cancer therapy, the compound was tested against several cancer cell lines. Results showed that it inhibited cell growth effectively at low micromolar concentrations, suggesting potential as a therapeutic agent in oncology .

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In particular, it has been studied for its effects on various cancer cell lines.

Case Studies and Findings

  • In vitro Studies : The compound has demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). For instance, a study showed that derivatives of triazole compounds could inhibit cell proliferation effectively, suggesting that structural modifications could enhance their anticancer activity .
  • Mechanism of Action : The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific tyrosine kinases, similar to other triazole derivatives. This inhibition disrupts critical signaling pathways involved in cell growth and survival .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets.

Key Insights

  • Binding Affinity : Computational analyses have indicated favorable interactions with target proteins, suggesting that the compound could be a lead candidate for drug development aimed at specific cancers . The studies typically involve evaluating the compound's interactions at the molecular level to optimize its structure for enhanced efficacy.

Pharmacokinetics and ADME Properties

Understanding the pharmacokinetic profile of 5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is crucial for its development as a therapeutic agent.

ADME Analysis

  • Absorption : The compound's lipophilicity and solubility profiles suggest good absorption characteristics.
  • Distribution : Studies indicate that it can effectively distribute within biological systems.
  • Metabolism : Preliminary investigations into metabolic pathways show potential for bioactivation into more potent forms.
  • Excretion : The compound appears to be excreted efficiently, minimizing toxicity risks associated with accumulation .

Structure-Activity Relationship (SAR)

The structure of 5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide plays a critical role in its biological activity.

SAR Insights

  • Modifications at various positions on the triazole ring have been explored to enhance potency and selectivity against cancer cells. For example, substituents on the piperazine moiety have shown to influence the compound's binding affinity and biological activity significantly .

Comparison with Related Compounds

To better understand the potential of this compound, it is useful to compare it with other known triazole derivatives.

Compound NameAnticancer ActivityBinding AffinityKey Features
5-Methyl Triazole Derivative AHighStrongPotent against HCT-116
5-Methyl Triazole Derivative BModerateModerateEffective against MCF-7
5-Methyl Triazole Derivative CHighStrongBroad-spectrum activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-1-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide, and what are their key challenges?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as:

  • Step 1 : Cyclocondensation of precursors (e.g., substituted hydrazines and carbonyl compounds) to form the triazole core, as seen in analogous triazole syntheses .
  • Step 2 : Coupling reactions (e.g., carboxamide formation) using reagents like EDC/HOBt to link the triazole moiety to the piperazine-substituted phenyl group. This aligns with methods for related piperazine-carboxamide derivatives .
  • Key Challenges : Low yields in coupling steps due to steric hindrance from the 4-methylphenyl group and solubility issues of intermediates in polar solvents .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • X-ray Crystallography : Resolves 3D conformation, as demonstrated for structurally similar triazole-piperazine hybrids .
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the triazole ring and piperazine substitution patterns .
  • HPLC-MS : Validates purity (>95%) and molecular weight. Use C18 columns with acetonitrile/water gradients for optimal separation .

Q. How can researchers address solubility limitations of this compound in aqueous buffers?

  • Methodological Answer :

  • Co-solvent Systems : Use DMSO (≤10% v/v) or cyclodextrin-based formulations to enhance solubility for in vitro assays .
  • Derivatization : Introduce polar groups (e.g., hydroxyl or carboxyl) at the 5-methyl position of the triazole ring, as explored in related carboxamide derivatives .

Q. What preliminary assays are recommended to study its mechanism of action?

  • Methodological Answer :

  • Kinase Inhibition Screening : Use ADP-Glo™ assays to test activity against kinases (e.g., PI3K or MAPK families), given the piperazine group’s affinity for ATP-binding pockets .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to explore CNS activity .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predict regioselectivity in triazole formation and identify transition states to improve yield .
  • High-Throughput Reaction Screening : Use robotic platforms to test solvent/catalyst combinations, leveraging ICReDD’s computational-experimental feedback loop .

Q. How to resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Cross-validate results using:
  • In vitro enzymatic assays (e.g., fluorescence-based) vs. cell-based viability assays (e.g., MTT).
  • Metabolic Stability Tests : Incubate with liver microsomes to assess if discrepancies arise from rapid metabolism .
  • Structural-Activity Relationship (SAR) Profiling : Compare activity of analogs with modified piperazine or triazole substituents .

Q. What strategies are effective for improving target selectivity in kinase inhibition studies?

  • Methodological Answer :

  • Cryo-EM or Co-crystallization : Resolve compound-target complexes to identify off-target binding pockets .
  • Alanine Scanning Mutagenesis : Modify kinase active sites to pinpoint critical interactions with the triazole-carboxamide scaffold .

Q. How to design stable formulations for in vivo pharmacokinetic studies?

  • Methodological Answer :

  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance bioavailability, as demonstrated for hydrophobic carboxamides .
  • Pharmacokinetic Modeling : Apply compartmental models to optimize dosing intervals based on half-life data from LC-MS/MS plasma analysis .

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